1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a bicyclo[1.1.1]pentane moiety and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a pyrazole ring. The pinacol boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
Molecular Formula: C₁₃H₁₉BN₂O₂ (calculated based on substituents and analogous structures)
Molecular Weight: ~262.12 g/mol (estimated).
Key Applications:
- Intermediate in pharmaceutical synthesis, particularly for strained bioisosteres.
- Cross-coupling reactions to generate complex aryl/heteroaryl architectures.
Properties
Molecular Formula |
C14H21BN2O2 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)11-8-16-17(9-11)14-5-10(6-14)7-14/h8-10H,5-7H2,1-4H3 |
InChI Key |
BRQBVHYWKLHGLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C34CC(C3)C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally proceeds via:
- Preparation of the bicyclo[1.1.1]pentane (BCP) core or its precursor ([1.1.1]propellane).
- Functionalization of the BCP core with pyrazole.
- Introduction of the pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane) moiety at the 4-position of the pyrazole ring.
This approach often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronate esters as coupling partners.
Synthesis of the Bicyclo[1.1.1]pentane Core and Pyrazole Substitution
A scalable route to 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole has been reported, which starts from [1.1.1]propellane, a highly strained and reactive bicyclic hydrocarbon. The key steps are summarized below:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Generation of [1.1.1]propellane | Distillation at 23 °C (water pump), then 60 °C (oil pump) | Used directly in next step | Highly volatile, yield varies with scale |
| 2 | Formation of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | Mn(dpm)3 catalyst, iPrOH, PhSiH3, DBAD in DCM, 0 °C | 69% | Solid washed and dried under nitrogen |
| 3 | Conversion to 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole | Reaction with 4-iodopyrazole derivatives in EtOH, HCl, reflux 80 °C for 16 h | Quantitative conversion | Extraction and purification by DCM and drying |
This method highlights the use of hydrazine intermediates and acid-catalyzed cyclization to form the pyrazole ring attached to the BCP core.
Introduction of the Tetramethyl-1,3,2-dioxaborolane Group
The installation of the boronate ester functionality on the pyrazole ring is typically achieved via lithiation or metalation of the pyrazole followed by quenching with boron reagents or via palladium-catalyzed borylation.
A representative method involves the reaction of 4-bromo- or 4-iodo-pyrazole derivatives bearing the bicyclo[1.1.1]pentan-1-yl substituent with bis(pinacolato)diboron under palladium catalysis:
| Catalyst System | Base | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Pd2(dba)3 + XPhos | K3PO4 or CsF | 1,4-Dioxane or tert-butanol/water mixture | 65-90 °C | Up to 97% | Inert atmosphere, reaction times 2-3 h |
Example experimental details include:
- Combining 1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with aryl halides in the presence of Pd catalysts and bases in dioxane or tert-butanol/water mixtures.
- Stirring under argon or nitrogen atmosphere at elevated temperatures.
- Purification by silica gel chromatography or preparative HPLC to afford the boronate ester-functionalized pyrazole derivatives.
Direct Borylation of Bicyclo[1.1.1]pentane-Substituted Pyrazoles
An alternative approach involves direct borylation of the bicyclo[1.1.1]pentane-substituted pyrazole at the 4-position using sodium hydride and bromocyclobutane in DMF, followed by purification:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Deprotonation of pyrazole | NaH (60% in oil) | 0 °C to room temperature, 20 min | Intermediate | Under argon atmosphere |
| Alkylation with bromocyclobutane | Bromocyclobutane in DMF | Room temperature, 2 h | 5.21% | Low yield, requires chromatographic purification |
This method is less efficient and lower yielding compared to palladium-catalyzed borylation but demonstrates alternative synthetic routes.
Representative Data Table Summarizing Preparation Conditions and Yields
| Compound/Step | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation of pyrazole derivatives | Pd2(dba)3, XPhos, K3PO4 | 1,4-Dioxane | 75 | 2.5 h | 97 | Inert atmosphere |
| Suzuki coupling with boronate ester | Pd(OAc)2, XPhos, K3PO4 | THF/H2O | 65 | 2 h | Variable | Purification by silica gel |
| Direct alkylation borylation | NaH, bromocyclobutane | DMF | 0 to RT | 2 h | 5.21 | Low yield |
| Hydrazine intermediate formation | Mn(dpm)3, PhSiH3, DBAD | DCM/iPrOH | 0 | 15 min addition | 69 | Scalable route |
Research Discoveries and Notes on the Preparation
- The BCP motif is accessed mainly via [1.1.1]propellane, a strained bicyclic hydrocarbon whose internal C-C bond can be cleaved by radical or nucleophilic means to form bicyclo[1.1.1]pentane derivatives.
- The preparation of bicyclo[1.1.1]pentane-substituted pyrazoles involves careful handling of volatile intermediates and moisture-sensitive species, requiring inert atmosphere techniques and controlled temperatures.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are the most reliable and high-yielding methods for installing the tetramethyl-1,3,2-dioxaborolan-2-yl group on pyrazole rings bearing BCP substituents.
- The boronate ester moiety is crucial for further functionalization, such as cross-coupling with aryl or heteroaryl halides, enabling the synthesis of diverse BCP-containing molecules for pharmaceutical applications.
- Low yields in direct alkylation/borylation methods highlight the advantage of transition-metal catalysis in these systems.
Chemical Reactions Analysis
1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Biology: Its rigid structure and functional groups make it a valuable tool in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets and pathways within a system. The bicyclo[1.1.1]pentane moiety provides a rigid and stable framework, while the functional groups can interact with specific targets, such as enzymes or receptors . These interactions can modulate the activity of the targets, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Research Findings and Data
Reactivity in Cross-Coupling Reactions
The bicyclo[1.1.1]pentane-substituted pyrazole boronate exhibits slower reaction kinetics in Suzuki-Miyaura couplings compared to less hindered analogs (e.g., isopropyl or methyl derivatives) due to steric shielding of the boron atom . However, its strained structure enhances thermodynamic stability, reducing protodeboronation side reactions under basic conditions .
Biological Activity
The compound 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.
- IUPAC Name: 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula: C14H21BN2O2
- Molecular Weight: 260.14 g/mol
- CAS Number: 2710295-87-5
Research indicates that compounds containing the bicyclo[1.1.1]pentane moiety exhibit unique interactions with biological targets. For instance, similar bicyclic structures have been shown to act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression . The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's stability and bioavailability.
Anti-inflammatory Properties
A study highlighted that bicyclo[1.1.1]pentane derivatives demonstrated significant anti-inflammatory activity by modulating NFκB signaling pathways. Compounds similar to our target showed IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced inflammation in monocytes . This suggests a promising role for our compound in treating inflammatory diseases.
Antitumor Activity
The bicyclo[1.1.1]pentane scaffold has also been associated with antitumor effects through the inhibition of IDO1, which is crucial for tumor immune evasion. In vitro assays demonstrated that derivatives exhibited high potency with IC50 values as low as 3.1 nM against HeLa cells . This positions our compound as a potential candidate for cancer therapy.
Case Study 1: IDO Inhibition
In a comparative study of various bicyclo[1.1.1]pentane compounds, one derivative showed enhanced metabolic stability and pharmacokinetic properties compared to traditional phenyl-containing compounds. This was attributed to reduced amide hydrolysis due to the bicyclic structure, leading to improved oral bioavailability and lower clearance rates in vivo .
Case Study 2: Inflammatory Response Modulation
Another study examined the effects of bicyclo[1.1.1]pentane derivatives on cytokine release in response to inflammatory stimuli. The results indicated a significant downregulation of pro-inflammatory cytokines such as TNFα and MCP-1, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 260.14 g/mol |
| CAS Number | 2710295-87-5 |
| IC50 (HeLa cells) | 3.1 nM |
| IC50 (NFκB modulation) | Picomolar range |
| Oral Bioavailability | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
